Fenticonazole Impurity D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

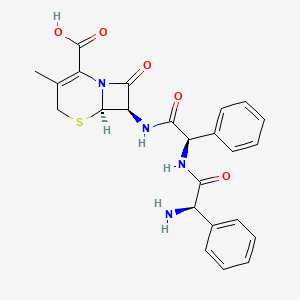

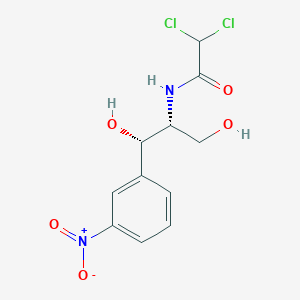

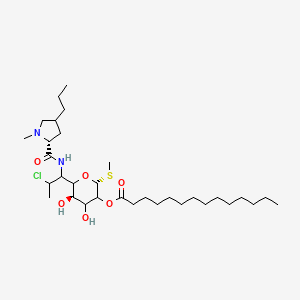

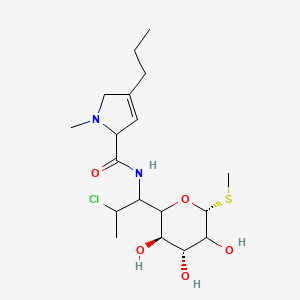

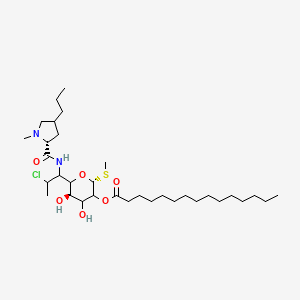

Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate, is a reference standard used in pharmaceutical analysis. It is a byproduct or degradation product of fenticonazole, an imidazole antifungal agent. This impurity is significant in the quality control and stability testing of fenticonazole formulations .

科学的研究の応用

Fenticonazole Impurity D is primarily used in pharmaceutical research and development. Its applications include:

Quality Control: It serves as a reference standard for the identification and quantification of impurities in fenticonazole formulations.

Stability Testing: It is used to study the stability of fenticonazole under various conditions, helping to ensure the efficacy and safety of the drug.

Analytical Method Development: Researchers use it to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products.

Safety and Hazards

作用機序

Target of Action

Fenticonazole, the parent compound of Fenticonazole Impurity D, primarily targets fungi, particularly Candida albicans . The compound’s antifungal activity is attributed to its interaction with the fungal P450 isozyme , a crucial enzyme involved in the synthesis of ergosterol, an essential component of the fungal cell membrane .

Mode of Action

Fenticonazole exerts its antifungal activity through three distinct mechanisms :

- Inhibition of the release of protease acid by Candida albicans .

- Alteration of the cytoplasmic membrane via inhibition of the fungal P450 isozyme .

- Interference with the conversion of lanosterol to ergosterol .

Biochemical Pathways

The primary biochemical pathway affected by Fenticonazole and potentially by this compound is the ergosterol biosynthesis pathway . By inhibiting the fungal P450 isozyme, these compounds prevent the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, causing instability and increased permeability in the fungal cell membrane, ultimately leading to cell death .

Result of Action

The primary result of Fenticonazole’s action, and potentially that of this compound, is the death of fungal cells . By disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis, these compounds cause increased permeability and eventual rupture of the fungal cell membrane .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factorsFor instance, the product should be stored in the original container at +5°C ± 3°C, protected from light .

生化学分析

Cellular Effects

Fenticonazole, the parent compound, has been shown to have significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It’s possible that Fenticonazole Impurity D may have similar effects on various types of cells and cellular processes, but this has not been confirmed.

Molecular Mechanism

The parent compound, Fenticonazole, is known to inhibit the fungal P450 isozyme, damaging the cell membrane of fungi . It’s possible that this compound may exert its effects at the molecular level through similar mechanisms, but this has not been confirmed.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A stability-indicating ultra-fast liquid chromatographic method has been developed for the determination of Fenticonazole and its related substances in pharmaceutical formulations .

Metabolic Pathways

The parent compound, Fenticonazole, is used locally as the nitrate in the treatment of vulvovaginal candidiasis

準備方法

The synthesis of Fenticonazole Impurity D involves several steps, typically starting with the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form 2-(2,4-dichlorophenyl)-2-hydroxyethylamine. This intermediate is then reacted with 4-(phenylsulphanyl)benzyl chloride in the presence of a base to yield the final product, which is then converted to its nitrate salt form .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality.

化学反応の分析

Fenticonazole Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of different oxidation products.

Reduction: Although less common, reduction reactions can also occur, especially in the presence of strong reducing agents.

Substitution: Nucleophilic substitution reactions can take place, particularly at the benzyl chloride moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Fenticonazole Impurity D can be compared with other impurities of fenticonazole, such as:

Fenticonazole Impurity A: Another degradation product with different structural characteristics.

Fenticonazole Impurity B: A byproduct formed during the synthesis of fenticonazole.

Fenticonazole Impurity C: A related compound with distinct chemical properties.

What sets this compound apart is its unique structure, which includes a phenylsulphanylbenzyl group. This structural difference can influence its chemical behavior and interactions in analytical methods .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenticonazole Impurity D involves the conversion of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol, followed by the reaction of 2-chloro-4-aminophenol with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.", "Starting Materials": [ "2-chloro-4-nitrophenol", "1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol using sodium borohydride in ethanol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2-chloro-4-aminophenol", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to obtain a pH of 7-8", "Step 4: Addition of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone to the reaction mixture", "Step 5: Heating the reaction mixture at 80-85°C for 6-8 hours", "Step 6: Cooling the reaction mixture and filtering the solid product", "Step 7: Washing the solid product with water and drying it to obtain Fenticonazole Impurity D" ] } | |

CAS番号 |

1313397-05-5 |

分子式 |

C24H21Cl2N3O4S |

分子量 |

518.4 g/mol |

IUPAC名 |

1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol;nitrate |

InChI |

InChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1 |

InChIキー |

GAXDLSMLSXXWRD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-] |

外観 |

Off-White to Pale Yellow Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。